Sudan IV

描述

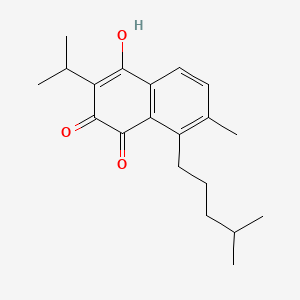

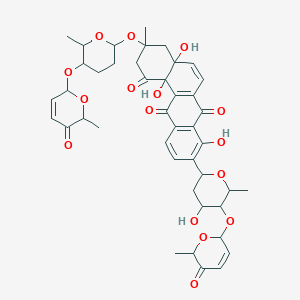

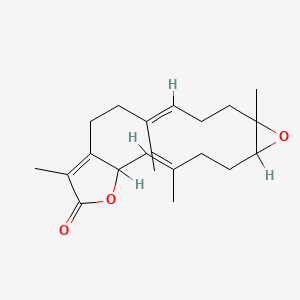

猩红色,也称为 1-[(2-甲基-4-[(2-甲基苯基)偶氮]苯基)偶氮]-2-萘酚,是一种合成偶氮染料,其分子式为 C24H20N4O。由于其鲜艳的红色,它广泛应用于各个行业,特别是在纺织染色中。 该化合物以其偶氮基 (-N=N-) 为特征,偶氮基是其发色团的来源 .

作用机制

猩红色的作用机制涉及其与细胞成分的相互作用。偶氮基可以被还原形成芳香胺,然后与细胞蛋白质和 DNA 相互作用。这种相互作用会导致细胞功能和结构发生变化。 该化合物的发色团性质使其能够与特定细胞成分结合,这使其在染色和成像应用中非常有用 .

类似化合物:

苏丹四号: 另一种具有相似发色团性质的偶氮染料。

油红 O: 用于在生物样品中染色脂类。

刚果红: 用于组织学染色淀粉样蛋白。

独特性: 猩红色因其独特的分子结构而独一无二,该结构赋予其独特的发色团性质。 其与各种底物形成稳定络合物的能力使其在工业和研究应用中特别有价值 .

生化分析

Biochemical Properties

Sudan IV has been shown to interact with lecithin liposomes and live Escherichia coli (E. coli) cells . The binding of this compound to these entities follows the Langmuir adsorption isotherm . This suggests that this compound can interact with biomolecules such as lipids in the cell membrane.

Cellular Effects

The cellular effects of this compound are primarily related to its lipophilic nature. It has been shown to cause significant perturbations to the DNA helical conformation and structure . This suggests that this compound can interact with cellular components and potentially influence cell function.

Molecular Mechanism

It is known that this compound is a fat-soluble dye that can partition into the highly apolar fat without the solvent solubilizing the fat to be stained . This suggests that this compound may exert its effects at the molecular level by interacting with lipid molecules and potentially influencing their function.

Temporal Effects in Laboratory Settings

It has been shown that the amount of this compound adsorbed on soil increases with the increasing concentration of Sudan dyes in aqueous solution . This suggests that the effects of this compound may change over time in certain conditions.

Dosage Effects in Animal Models

In animal models, ingestion of this compound-adulterated palm oil has been shown to impair hepato-renal functions and induce the overexpression of pro-inflammatory cytokines . This suggests that the effects of this compound can vary with different dosages and can have toxic or adverse effects at high doses.

Transport and Distribution

This compound, being a lipophilic compound, is likely to be transported and distributed within cells and tissues via lipid-associated mechanisms. It is known to stain lipids, triglycerides, and lipoproteins, suggesting that it may localize to areas of the cell where these molecules are abundant .

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by its lipophilic nature. As a lipid-staining dye, this compound is expected to localize to lipid-rich areas of the cell

准备方法

合成路线和反应条件: 猩红色通常通过重氮盐和芳香族化合物之间的偶联反应合成。该过程始于在亚硝酸钠和盐酸存在下苯胺的重氮化,形成苯重氮氯。 该中间体然后在碱性条件下与 2-萘酚反应生成猩红色 .

工业生产方法: 在工业环境中,猩红色的生产涉及大规模的偶联反应。严格控制反应条件以确保高产率和纯度。该过程包括:

- 将苯胺溶解在浓盐酸和水的混合物中。

- 将溶液在冰浴中冷却,然后逐滴加入亚硝酸钠溶液。

- 制备 2-萘酚在氢氧化钠中的溶液并冷却。

- 将两种溶液缓慢混合,同时不断搅拌以将温度保持在 10°C 以下。

- 过滤、洗涤和干燥所得的猩红色染料 .

化学反应分析

反应类型: 猩红色会发生各种化学反应,包括:

氧化: 偶氮基可以被氧化成不同的产物。

还原: 偶氮基可以被还原成胺类。

取代: 芳香环可以发生亲电取代反应。

常用试剂和条件:

氧化: 强氧化剂,如高锰酸钾。

还原: 还原剂,如连二亚硫酸钠。

取代: 在酸性条件下的亲电试剂,如溴或硝鎓离子。

主要产物:

氧化: 形成醌类和其他氧化衍生物。

还原: 形成芳香胺。

取代: 形成取代的芳香族化合物.

科学研究应用

猩红色在科学研究中有着广泛的应用:

化学: 用作 pH 指示剂,以及合成其他偶氮染料。

生物学: 用于组织学染色以突出显示细胞结构。

医学: 正在研究其在伤口愈合和作为抗菌剂方面的潜在用途。

相似化合物的比较

Sudan IV: Another azo dye with similar chromophoric properties.

Oil Red O: Used for staining lipids in biological samples.

Congo Red: Used in histology for staining amyloid proteins.

Uniqueness: Scarlet red is unique due to its specific molecular structure, which provides distinct chromophoric properties. Its ability to form stable complexes with various substrates makes it particularly valuable in industrial and research applications .

属性

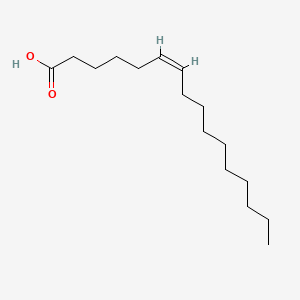

IUPAC Name |

1-[[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]diazenyl]naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O/c1-16-7-3-6-10-21(16)26-25-19-12-13-22(17(2)15-19)27-28-24-20-9-5-4-8-18(20)11-14-23(24)29/h3-15,29H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCTGMCJBQGBLKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N=NC2=CC(=C(C=C2)N=NC3=C(C=CC4=CC=CC=C43)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041743 | |

| Record name | C.I. Solvent Red 24 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Dark brown solid; [Merck Index] Dark red powder; [Aldrich MSDS] | |

| Record name | 2-Naphthalenol, 1-[2-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Scarlet red | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10658 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

85-83-6 | |

| Record name | Solvent Red 24 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Scarlet red [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sudan IV | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10472 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenol, 1-[2-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Solvent Red 24 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-methyl-4-(2-methylphenylazo)phenylazo)-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.487 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Sudan IV?

A1: this compound has a molecular formula of C24H20N4O and a molecular weight of 380.43 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: this compound displays characteristic UV-Vis absorption peaks. In non-polar solvents like ligroin, the peak is observed around 513 nm, while in polar solvents like acetonitrile, a slight red shift is observed []. This shift is attributed to the destruction of intramolecular hydrogen bonds in polar solvents, enhancing the pi-electron delocalization [].

Q3: How does this compound interact with silicone hydrogel lenses?

A4: this compound stains the hydrophobic domains present on the surface and within silicone hydrogel lenses []. The degree of staining varies depending on the lens type and pre-treatment conditions. In-vitro wear significantly reduces staining, suggesting protein and lipid deposition on the lens, which can be altered by multipurpose solutions [].

Q4: How does this compound interact with biological systems?

A5: this compound exhibits a strong affinity for lipids and is widely used as a stain to visualize hydrophobic structures in biological samples, such as microencapsulated insecticides [], lipids in liver tissues [], and plant tissues for suberin and waxes [].

Q5: What is the effect of this compound on enzymatic activity?

A7: Research indicates that this compound binds to the enzyme catalase through hydrophobic interactions, inducing conformational changes and slight inhibition of its activity []. This interaction may have implications for the body's antioxidant defense system.

Q6: What are the known toxicological concerns associated with this compound?

A8: this compound, along with Sudan I and Sudan III, is classified as a category 3 carcinogen by the International Agency for Research on Cancer (IARC) [, ]. Studies have shown that this compound can induce oxidative stress and DNA damage in human liver cells (HepG2) []. The depletion of glutathione levels further exacerbates this damage [].

Q7: Are there any impurities in commercial this compound that contribute to its toxicity?

A9: Yes, studies show that the mutagenic activity observed in commercial Sudan III and Scarlet Red samples is primarily due to impurities, notably p-aminoazobenzene and o-aminoazotoluene, rather than the purified dyes themselves [].

Q8: What analytical methods are used to detect this compound?

A10: Several methods are employed for this compound detection and quantification. These include:* High-Performance Liquid Chromatography (HPLC) [, ]: Offers high sensitivity and accuracy for quantifying this compound in various matrices like food and water samples.* Thin Layer Chromatography (TLC) [, ]: A simple and rapid method for qualitative detection of this compound, commonly used to screen for its presence in food samples.* Flow Injection Chemiluminescence []: A highly sensitive method that relies on this compound enhancing the chemiluminescence of the luminol/dissolved oxygen reaction, allowing detection at very low concentrations.* Spectrophotometry []: Utilizes the characteristic UV-Vis absorption properties of this compound for quantification. This method is often coupled with pre-concentration techniques like cloud point extraction for improved sensitivity [].

Q9: How is this compound used in research?

A11: Besides its use as a histological stain, this compound finds applications in various research areas, including:* Investigating hydrophobic interactions in biological systems: Its affinity for lipids makes it useful for studying lipid-protein interactions and membrane dynamics.* Developing sensors for environmental pollutants: Nanomaterial-based electrochemical sensors utilizing this compound have shown promise in detecting contaminants in food and environmental samples []. * Studying plant physiology: this compound helps visualize and analyze the distribution of hydrophobic compounds like suberin and waxes in plant tissues, offering insights into their role in drought tolerance and water transport [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。